

Application Notes and Protocols: Carone as a Precursor in Organic Synthesis

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Compound of Interest

Compound Name: Caron

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This document provides detailed application notes and experimental protocols for the use of **carone**, a versatile bicyclic monoterpene, as a chiral starting material in organic synthesis. The unique stereochemistry and reactive functional groups of **carone** make it an invaluable precursor for the synthesis of complex natural products and bioactive molecules.

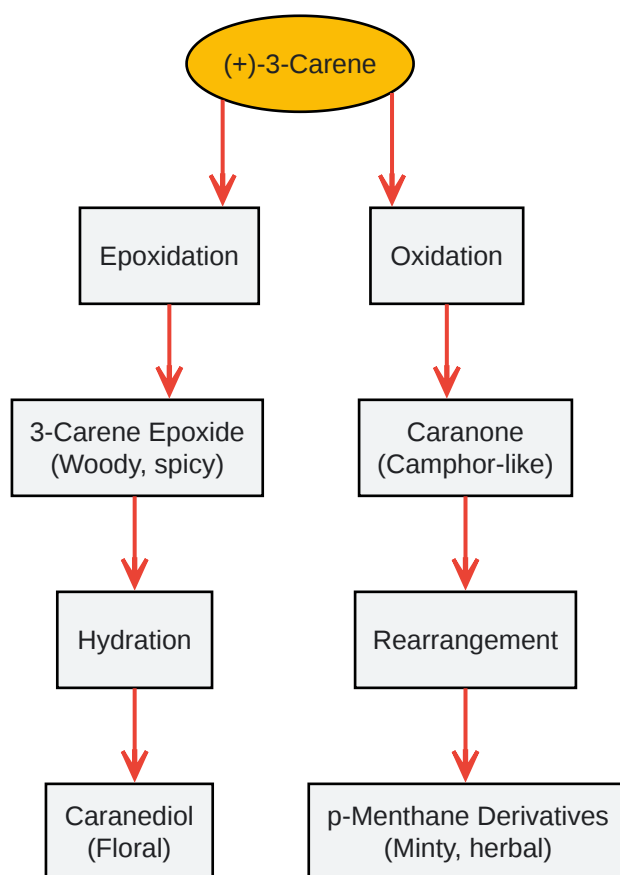
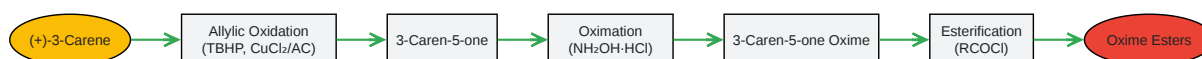
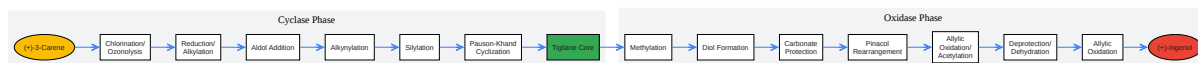
Application Note 1: Total Synthesis of (+)-Ingenol from (+)-3-Carene

(+)-Ingenol is a complex diterpenoid that is the core of the FDA-approved drug Picato®, used for the treatment of actinic keratosis. Its intricate "inside-outside" bridged ring system presents a significant synthetic challenge. The following protocol outlines a highly efficient 14-step synthesis of (+)-ingenol starting from the readily available and inexpensive monoterpene (+)-3-carene.^{[1][2][3][4]} This synthesis, developed by the Baran group, is a landmark example of how a simple terpene can be elaborated into a medicinally important complex molecule.^[5]

Synthetic Strategy

The synthesis is divided into two main phases: a "cyclase phase" to construct the core carbocyclic framework and an "oxidase phase" to install the required oxygenation.^[6] This biomimetic approach allows for the rapid assembly of the carbon skeleton followed by late-stage functionalization.^[4]

Experimental Workflow: Synthesis of (+)-Ingenol



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